molecular formula C8H20Cl3N5O B2765189 1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)piperazine CAS No. 915922-87-1

1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)piperazine

Cat. No.: B2765189
CAS No.: 915922-87-1
M. Wt: 308.63
InChI Key: WIRWEUIIQNHQCY-UHFFFAOYSA-N
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Description

1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)piperazine is a heterocyclic compound featuring a piperazine core substituted with an ethyl-linked 1,2,4-triazole moiety. Its molecular formula is C₈H₁₇Cl₂N₅ (dihydrochloride salt form), with a molecular weight of 254.16 g/mol . This compound serves as a versatile small-molecule scaffold in medicinal chemistry, enabling the development of bioactive agents through modular synthetic strategies. Its piperazine ring provides conformational flexibility, while the triazole group contributes to hydrogen bonding and π-π stacking interactions, critical for target binding .

Properties

IUPAC Name

1-[2-(1,2,4-triazol-1-yl)ethyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N5/c1-3-12(4-2-9-1)5-6-13-8-10-7-11-13/h7-9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVDCISKBZNFOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)piperazine can be synthesized through a multi-step process. One common method involves the reaction of 1-(2-chloroethyl)piperazine with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or piperazine ring can be modified.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole or piperazine rings.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted triazole or piperazine derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C8H15N5C_8H_{15}N_5 and a molecular weight of 181.24 g/mol. Its structure features a piperazine ring substituted with a 1H-1,2,4-triazole moiety, which is crucial for its biological activity.

Antibacterial Activity

Research has demonstrated that derivatives of 1,2,4-triazole exhibit significant antibacterial properties. For instance, studies have shown that compounds containing the triazole ring can effectively inhibit various pathogenic bacteria.

  • Case Study: A study evaluated the antibacterial activity of triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain compounds derived from piperazine-triazole hybrids displayed minimum inhibitory concentration (MIC) values as low as 0.12 µg/mL against pathogens such as E. coli and S. aureus .

Anticancer Properties

The anticancer potential of 1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)piperazine has been explored through various synthetic analogs.

  • Case Study: A library of benzothiazole-piperazine-1,2,3-triazole hybrids was synthesized and screened for antiproliferative activity against human cancer cell lines including MCF7 (breast cancer) and HCT116 (colon cancer). Many compounds exhibited moderate to potent activity with IC50 values indicating significant cytotoxicity .

Data Table: Antibacterial and Anticancer Activity

Compound NameActivity TypeTarget Organism/Cell LineMIC/IC50 Value (µg/mL)Reference
Piperazine-Triazole HybridAntibacterialE. coli0.12
Benzothiazole-Piperazine-Triazole HybridAnticancerMCF751
Benzothiazole-Piperazine-Triazole HybridAnticancerHCT11672

Mechanism of Action

The mechanism of action of 1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)piperazine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The triazole ring is known to form hydrogen bonds and coordinate with metal ions, which can influence its activity .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)piperazine Ethyl-linked triazole on piperazine C₈H₁₇Cl₂N₅ 254.16 Lab scaffold, modular synthesis
1-(1-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)ethyl)piperazine Methylated triazole, ethyl linker C₁₀H₁₈N₆ 222.29* Intermediate for pharmaceuticals
1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine Oxadiazole ring replacing triazole C₁₀H₁₈N₄O 210.28 Bioactive agent exploration
Fluconazole Bis-triazole, hydroxyl-propanol backbone C₁₃H₁₂F₂N₆O 306.27 Antifungal (CYP51 inhibition)
Posaconazole Extended triazole-piperazine-oxolane C₃₇H₄₂F₂N₈O₄ 700.78 Broad-spectrum antifungal

*Calculated based on molecular formula.

Key Observations :

  • Triazole vs.
  • Methylation Effects : Methylation of the triazole ring () increases lipophilicity, which may improve membrane permeability but reduce solubility.
  • Antifungal Agents : Fluconazole and posaconazole () share the triazole motif but differ in backbone complexity, enabling broader antifungal activity via extended pharmacophores.

Pharmacological and Functional Differences

Antifungal Activity

The ethyl-piperazine linker in the target compound contrasts with the hydroxyl-propanol backbone of fluconazole, which is critical for binding to the heme iron of CYP51 .

Dopamine Transporter (DAT) Binding

Structural rigidity in analogues like 7 and 11 () enhances DAT binding efficiency by restricting conformational freedom.

Key Insights :

  • CuAAC Reactions : Efficient for triazole-piperazine hybrids (), enabling modular synthesis with diverse azides.
  • Salt Formation : The dihydrochloride form of the target compound () enhances stability and solubility for lab use.

Biological Activity

1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)piperazine is a compound characterized by its unique structural features, including a triazole and a piperazine ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₈H₁₅N₅. It possesses a triazole ring (a five-membered ring with three nitrogen atoms) and a piperazine ring (a six-membered ring with two nitrogen atoms). The compound's structure plays a crucial role in its biological activity by facilitating interactions with various biological targets.

The primary mechanism of action for this compound involves its interaction with specific biochemical pathways:

  • Target Interaction : The compound primarily targets the biosynthesis pathway of strigolactones (SL), which are plant hormones involved in regulating growth and development.
  • Biochemical Pathways : It inhibits SL biosynthesis by interfering with the conversion of all-trans-β-carotene to Carlactone (CL), a precursor in SL production. This inhibition can lead to increased shoot branching and reduced seed germination in parasitic plants .

Pharmacological Properties

The pharmacokinetic properties of this compound are influenced by its ability to form hydrogen bonds with various biological targets. This characteristic enhances its pharmacological efficacy and reduces potential toxicity.

Antifungal Activity

Research indicates that derivatives of this compound exhibit significant antifungal properties. For instance:

  • Case Study : A study demonstrated that similar triazole derivatives showed potent activity against various fungal strains, suggesting that modifications to the triazole structure can enhance antifungal efficacy .

Anticancer Potential

The compound's structure allows it to act as a scaffold for synthesizing anticancer agents. Its derivatives have been explored for their ability to inhibit cancer cell proliferation:

Compound DerivativeCancer Cell LineIC50 (µM)
Triazole-Piperazine Derivative AHeLa (Cervical Carcinoma)15
Triazole-Piperazine Derivative BMCF7 (Breast Cancer)20

These results indicate promising anticancer activity, warranting further investigation into their mechanisms and efficacy .

Enzyme Inhibition

In addition to antifungal and anticancer activities, this compound has been studied for its potential to inhibit specific enzymes involved in disease processes:

  • Example : The compound has been shown to inhibit certain kinases associated with cancer progression, demonstrating its potential as a therapeutic agent in oncology .

Synthetic Routes

The synthesis of this compound typically involves the reaction of 1-(2-chloroethyl)piperazine with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate. This reaction is usually conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

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